molecular formula C10H12ClNO B6168656 2-chloro-N-[(1S)-1-phenylethyl]acetamide CAS No. 36293-01-3

2-chloro-N-[(1S)-1-phenylethyl]acetamide

Cat. No.: B6168656
CAS No.: 36293-01-3
M. Wt: 197.66 g/mol
InChI Key: NCGMICUPYDDHPQ-QMMMGPOBSA-N
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Description

Significance of Chiral Amides in Asymmetric Synthesis and Catalysis

Chiral amides are fundamental components in the toolkit of asymmetric synthesis. Their importance stems from their versatile roles as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. iupac.orgacs.orgrsc.org The amide functional group's ability to form hydrogen bonds is crucial for creating organized transition states, which can lead to high levels of stereoselection in chemical reactions. acs.org

In asymmetric synthesis, chiral amides derived from readily available chiral amines or amino acids can be used to control the stereochemical outcome of reactions. iupac.orgamanote.com They have been successfully employed in various transformations, including cycloaddition reactions to create enantiomerically pure amino acids. iupac.org Furthermore, the field of asymmetric catalysis has seen a surge in the use of chiral amines and their derivatives. acs.org These catalysts, including those based on amide structures, offer powerful tools for the efficient synthesis of complex molecules, often mimicking the high selectivity of enzymatic processes. acs.org The development of racemization-free methods for creating chiral amides and peptides is an active area of research, highlighting their continued importance. rsc.org

The Unique Role of Halogenated Amides in Organic Transformations

Halogenated amides, particularly α-haloacetamides, are highly versatile building blocks in organic synthesis. researchgate.nethschemraw.com Their reactivity is primarily centered around the carbon-halogen bond. The presence of the adjacent electron-withdrawing amide group activates the α-carbon, making the halogen a good leaving group in nucleophilic substitution reactions. researchgate.netresearchgate.net This reactivity allows for the easy replacement of the halogen atom with a wide variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net

This synthetic utility enables the construction of diverse molecular scaffolds. For instance, N-aryl 2-chloroacetamides are common precursors for the synthesis of various heterocyclic compounds. researchgate.net The α-position of amides can be functionalized through halogenation, which then opens the door for further transformations. acs.org This process of α-halogenation is often highly chemoselective. acs.org The reactivity of the N-H bond in primary and secondary amides, in conjunction with the reactive C-Cl bond, provides multiple sites for chemical modification. researchgate.net The Hofmann rearrangement, a classic organic reaction, involves the conversion of a primary amide to a primary amine via a halogenated intermediate, further illustrating the transformative potential of halogenation in amide chemistry. libretexts.org

Positioning of 2-chloro-N-[(1S)-1-phenylethyl]acetamide within Chiral Organic Reagents

This compound is a specific chiral chloroacetamide that serves as a valuable intermediate and building block in organic synthesis. Its structure incorporates a stereocenter at the 1-phenylethyl group, classifying it as a chiral reagent. The "(1S)" designation specifies the absolute configuration at this chiral center.

The synthesis of this compound is typically achieved through the nucleophilic acylation of (S)-1-phenylethylamine with 2-chloroacetyl chloride. This straightforward synthesis makes it an accessible building block for more complex chiral molecules.

Its utility lies in the combination of its chirality and the reactive chloroacetamide moiety. It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical sectors. google.com The presence of both a chiral controller and a reactive electrophilic site allows for its use in stereoselective alkylation and cyclization reactions. For example, related N-phenethylchloroacetamides are used as reagents in the synthesis of complex pharmaceutical compounds like praziquantel (B144689). pharmaffiliates.com

Below are some of the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO nih.gov
Molecular Weight 197.66 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CC@@HNC(=O)CCl nih.gov
InChIKey NCGMICUPYDDHPQ-QMMMGPOBSA-N nih.gov

The research interest in This compound and its analogs stems from their potential to act as precursors to a variety of chiral products. The combination of a well-defined stereocenter and a synthetically versatile functional group positions it as a key player among chiral organic reagents for asymmetric synthesis.

Properties

CAS No.

36293-01-3

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-N-[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

NCGMICUPYDDHPQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CCl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Chloro N 1s 1 Phenylethyl Acetamide

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of 2-chloro-N-[(1S)-1-phenylethyl]acetamide involves a systematic adjustment of several reaction parameters to maximize product yield and chemical purity. Key variables include the stoichiometry of reactants, choice of base and solvent, reaction temperature, and reaction time. researchgate.net

Stoichiometry: A slight excess of the acylating agent, chloroacetyl chloride, may be used to ensure complete conversion of the valuable chiral amine. prepchem.com Conversely, using the amine in excess can also be a strategy, where the amine itself acts as the base to neutralize HCl. researchgate.net

Base and Solvent: The choice of base and solvent is crucial. A non-nucleophilic organic base like triethylamine (B128534) is common in organic solvents like THF or CH₂Cl₂, while an inorganic base like potassium carbonate is often used in polar aprotic solvents like acetonitrile (B52724). researchgate.netprepchem.com The solvent must be inert to the reactants and capable of dissolving the starting materials.

Temperature Control: Reactions involving acyl chlorides are often exothermic. Initial cooling with an ice bath is a common practice to control the rate of reaction, followed by allowing the mixture to warm to room temperature to ensure completion. prepchem.com

Monitoring and Purification: Reaction progress is typically monitored using thin-layer chromatography (TLC). ijpsr.info Upon completion, the crude product is often isolated by filtration to remove hydrochloride salts, followed by evaporation of the solvent. prepchem.com Purification techniques such as recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) or column chromatography are employed to achieve high purity. nih.govorgsyn.org

Table 2: Factors in Reaction Optimization

ParameterObjectiveCommon ApproachesReference
Yield Maximize conversion of starting materialAdjusting stoichiometry, optimizing temperature, selecting appropriate catalysts. prepchem.com
Purity Minimize side products and unreacted starting materialsChoice of selective reagents, temperature control, effective workup procedures. nih.govorgsyn.org
Reaction Time Achieve completion in a reasonable timeframeMonitoring by TLC, catalyst use, temperature adjustments. ijpsr.info
Scalability Ensure consistent results at larger scalesInvestigating continuous flow systems.

Green Chemistry Approaches in its Synthesis and Purification

Efforts to develop more environmentally benign synthetic routes align with the principles of green chemistry. In the context of this compound synthesis, several strategies can be implemented.

One key area is the reduction of organic solvent use. Performing the chloroacetylation in water under Schotten-Baumann conditions represents a greener alternative to using volatile organic compounds. researchgate.net Similarly, utilizing aqueous workup steps helps to minimize organic waste generation. The aminolysis of ethyl chloroacetate (B1199739) using aqueous ammonia (B1221849) is another example that reduces reliance on harsher reagents and organic solvents. orgsyn.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is an emerging green technique. researchgate.net While not specifically documented for this exact compound, its application in related amide bond formations suggests it as a potential eco-friendly alternative.

Furthermore, purification methods can be made more sustainable. Crystallization is often preferred over chromatography as it typically uses less solvent. Post-synthesis, purification by simple filtration and washing with water, when applicable, reduces the environmental impact compared to solvent-intensive chromatographic methods. orgsyn.org The use of continuous flow systems for production can also be considered a green approach, as they can offer better control, improved safety, and potentially reduced waste on a larger scale.

Reactivity Profiles and Transformative Pathways of 2 Chloro N 1s 1 Phenylethyl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Moietybenchchem.com

The most prominent reaction of 2-chloro-N-[(1S)-1-phenylethyl]acetamide involves the displacement of the chlorine atom by a nucleophile. researchgate.net The carbon atom bonded to the chlorine is electron-deficient due to the electron-withdrawing effects of both the chlorine and the adjacent carbonyl group, making it a prime target for nucleophilic attack. This reactivity is central to its role as a building block in the synthesis of more complex molecules.

Intermolecular Alkylation Reactionsbenchchem.com

Intermolecular alkylation is a key transformation for this compound, where various nucleophiles displace the chloride to form new carbon-heteroatom or carbon-carbon bonds. These reactions are typically performed in the presence of a base to neutralize the generated hydrochloric acid. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve a wide array of derivatives.

For instance, nitrogen nucleophiles, such as amines and azoles, readily react with this compound to yield the corresponding N-substituted glycine (B1666218) amides. These reactions often proceed under mild conditions. Similarly, oxygen nucleophiles, like alcohols and phenols, can be used to synthesize ether derivatives, although this may require stronger basic conditions or the use of a phase-transfer catalyst. Sulfur nucleophiles, such as thiols and thiophenols, also exhibit good reactivity towards the chloromethyl group, leading to the formation of thioethers.

A study on the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives utilized 2-chloro-N-substituted-acetamides as starting materials. nih.gov These were prepared by reacting anilines or amines with chloroacetyl chloride. nih.gov The subsequent reaction with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) and triethylamine (B128534) yielded the desired products. nih.gov

The following table provides examples of intermolecular alkylation reactions with 2-chloro-N-substituted acetamides, which are structurally related to the title compound and demonstrate the general reactivity pattern.

NucleophileProductReaction ConditionsYield (%)
2-Mercaptobenzimidazole2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamidesEthanol, Triethylamine62-74 nih.gov
N-Isopropylbenzenamine2-Chloro-N-isopropyl-N-phenylacetamideToluene, Reflux85 researchgate.net
PyrazoleN-Alkyl PyrazolesDry DCE, CSA (0.2 equiv), Room Temp62-85 mdpi.com

This table is for illustrative purposes and showcases the reactivity of similar chloroacetamides.

Intramolecular Cyclization Reactionsresearchgate.net

The strategic placement of a nucleophile within the same molecule containing the this compound framework can lead to intramolecular cyclization reactions, forming heterocyclic structures. researchgate.net The success of these reactions depends on the chain length and flexibility of the linker connecting the nucleophile and the electrophilic chloromethyl group, which must allow for a favorable ring-closing transition state.

While specific examples for this compound are not extensively documented in the provided search results, the general principle can be applied. For example, if a nucleophilic group, such as a hydroxyl or an amino group, is present on the phenylethyl moiety at an appropriate position, intramolecular cyclization could be induced to form lactams or other heterocyclic systems. A related concept is the Prins/Friedel–Crafts cyclization, where an intramolecular reaction can lead to the formation of complex ring systems. beilstein-journals.org

Reactions Involving the Amide Nitrogen and Carbonyl Group

The amide group in this compound also possesses its own reactivity. The nitrogen atom, while less nucleophilic than a free amine due to the adjacent electron-withdrawing carbonyl group, can still participate in certain reactions. For instance, under strongly basic conditions, the N-H proton can be abstracted to form an amidate anion. This anion can then act as a nucleophile in subsequent reactions.

The carbonyl group itself is susceptible to nucleophilic attack, although this is less common than substitution at the chloromethyl position. Strong reducing agents, such as lithium aluminum hydride, can reduce the amide carbonyl to a methylene (B1212753) group, affording the corresponding secondary amine.

Stereochemical Outcomes of Reactions: Diastereoselectivity and Enantioselectivity Control

The presence of a chiral center at the (1S)-1-phenylethyl group introduces the element of stereochemistry into the reactions of this compound. When a new stereocenter is formed during a reaction, the existing chiral center can influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts (diastereoselectivity).

The degree of diastereoselectivity depends on several factors, including the nature of the reactants, the reaction mechanism, and the reaction conditions. The chiral (1S)-1-phenylethyl group can direct the incoming nucleophile to one face of the molecule over the other through steric hindrance or by forming a specific transition state geometry. This inherent chirality is a valuable tool for asymmetric synthesis, where the goal is to produce a single enantiomer of the desired product.

For example, in nucleophilic substitution reactions at the chloromethyl group, if the nucleophile itself is chiral, the reaction will lead to the formation of diastereomers. The ratio of these diastereomers will be influenced by the steric and electronic interactions between the chiral auxiliary ((1S)-1-phenylethyl group) and the chiral nucleophile.

Catalyst-Mediated Transformations Involving the Compound

Catalysts can play a crucial role in enhancing the reactivity and selectivity of transformations involving this compound. Both metal-based and organocatalysts can be employed to facilitate various reactions.

In the context of nucleophilic substitution, phase-transfer catalysts are often used to facilitate the reaction between a water-soluble nucleophile and the organic-soluble chloroacetamide. The catalyst transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs.

Lewis acids can be utilized to activate the carbonyl group, making it more susceptible to nucleophilic attack. For instance, a Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In a related context, Lewis acids like BF3·Et2O have been used to catalyze intramolecular Prins reactions, which proceed via carbenium ion intermediates. beilstein-journals.org

Transition metal catalysts are widely used in cross-coupling reactions. While not a direct reaction of the chloromethyl group, if the phenyl ring of this compound were functionalized with a suitable group (e.g., a halide), it could participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some catalyst-mediated reactions relevant to the reactivity of chloroacetamides.

CatalystReaction TypePurpose of Catalyst
Phase-Transfer CatalystNucleophilic SubstitutionFacilitates reaction between different phases
Lewis Acids (e.g., BF3·Et2O)Prins/Friedel-Crafts CyclizationActivates functional groups and promotes cyclization beilstein-journals.org
Camphorsulfonic acid (CSA)N-AlkylationAcid catalyst for the alkylation of pyrazoles mdpi.com

Applications of 2 Chloro N 1s 1 Phenylethyl Acetamide in Asymmetric Synthesis

Role as a Chiral Auxiliary in Asymmetric Inductions

A key application of 2-chloro-N-[(1S)-1-phenylethyl]acetamide is leveraging the N-(1S)-1-phenylethyl group as a chiral auxiliary. mdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the formation of a new stereocenter. mdpi.com The inherent chirality of the auxiliary guides the reaction to favor the formation of one diastereomer over another.

Diastereoselective Reactions Utilizing the Phenylethyl Stereocenter

The stereogenic center of the (1S)-1-phenylethyl group effectively controls the stereochemistry of reactions at the α-carbon of the acetamide (B32628). This is particularly evident in diastereoselective alkylation reactions. After deprotonation of the α-carbon to form an enolate, the bulky phenylethyl group sterically hinders one face of the molecule. This forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, resulting in the preferential formation of one diastereomer. williams.eduharvard.edu

For instance, in reactions analogous to those using well-known Evans oxazolidinone auxiliaries, the N-acyl derivative of (S)-1-phenylethylamine can establish a rigid chelated structure upon enolization. This conformation, combined with the steric influence of the phenyl group, directs alkylation reactions to occur with a high degree of diastereoselectivity. mdpi.comwilliams.edu This principle has been applied in various synthetic contexts, including the alkylation of lithium enolates derived from related N-(1-phenylethyl)amides, which proceed with good trans selectivity. researchgate.net

Table 1: Examples of Diastereoselective Reactions Using Phenylethylamine Auxiliaries
Reaction TypeAuxiliaryElectrophileKey FeatureTypical Diastereomeric RatioReference
Alkylation(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-oneAcetate aldol (B89426) reactionChelate-controlled stereoselectivityHigh mdpi.com
AlkylationN-[(S)-α-phenylethyl]propionamide derivativeAlkyl halideAllylic 1,3-strain freezes conformationHigh mdpi.com
Alkylation6-Methylperihydropyrimidin-4-oneVariousGood trans selectivityGood researchgate.net
Alkylation(S)-1-phenylethylamine on a benzodiazepinedioneN-(bromomethyl)phthalimideSteric hindrance by the α-phenethyl groupModerate to Good researchgate.net

Auxiliary Removal and Chiral Product Isolation

A critical feature of a chiral auxiliary is that it can be removed cleanly after the diastereoselective reaction to yield the desired enantiomerically enriched product. The N-(1-phenylethyl) group can be cleaved from the carboxamide under various conditions.

A simple and highly efficient method involves heating the amide with methanesulfonic acid (MsOH) in refluxing toluene. researchgate.net This approach has been shown to be effective for a range of carboxamides, providing the desired deprotected amides in good to excellent yields. This method is often more effective than reductive methods or other acid hydrolysis reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH). researchgate.net Other hydrolytic methods, such as using strong aqueous acids like 6N HCl at elevated temperatures, are also commonly employed to cleave the amide bond and recover the chiral product. mdpi.com In some cases, reductive cleavage via catalytic hydrogenolysis can also be used to remove the entire α-(methyl)benzyl group. mdpi.com

Precursor for the Synthesis of Complex Chiral Building Blocks

Beyond its role as a detachable auxiliary, this compound is a valuable chiral building block for constructing more elaborate molecules where the phenylethyl group is retained in the final structure or guides the formation of a new chiral scaffold. enamine.net

Synthesis of Chiral Heterocycles (e.g., Pyrazolo[3,4-c]pyridine derivatives)

The reactive chloroacetyl group makes this compound an excellent starting material for synthesizing heterocyclic structures. While direct synthesis of pyrazolo[3,4-c]pyridine derivatives from this compound is not extensively documented in the provided results, the synthesis of related chiral pyrazolo-fused heterocycles is well-established. For example, chiral pyrazolo[3,4-b]pyridin-6-ones have been synthesized asymmetrically through the N-heterocyclic carbene-catalyzed annulation of enals with pyrazol-5-amines. rsc.org Additionally, new series of chiral pyrazolo[4,3-e] researchgate.netpharmaffiliates.comasianpubs.orgtriazine sulfonamides have been prepared, demonstrating the utility of chiral amines in constructing complex heterocyclic systems. nih.gov The general reactivity of N-substituted 2-chloroacetamides allows for nucleophilic substitution of the chlorine atom, which can be followed by intramolecular cyclization to form a variety of heterocyclic rings. nih.gov

Formation of Other Chiral Scaffolds (e.g., in praziquantel (B144689) intermediates)

The achiral analogue, 2-chloro-N-(2-phenylethyl)acetamide, is a key intermediate in the synthesis of the anthelmintic drug praziquantel. pharmaffiliates.comasianpubs.orgblogspot.com The standard synthesis involves reacting 2-chloro-N-phenethylacetamide with an amine, such as aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization and subsequent acylation to yield praziquantel. asianpubs.orggoogle.com

Praziquantel is administered as a racemate, but the biological activity resides primarily in the (R)-enantiomer. nih.govresearchgate.net The synthesis of enantiomerically pure (R)-praziquantel often relies on asymmetric synthesis or chiral resolution. nih.govrsc.org While the common industrial syntheses start with achiral phenylethylamine, employing a chiral starting material like this compound would lead to chiral intermediates. Although this specific route for asymmetric synthesis of praziquantel is not the most commonly cited, the principle of using chiral building blocks is central to accessing the pure (R)-enantiomer. researchgate.net For example, one asymmetric synthesis of (–)-praziquantel started from phenylethylamine and used a chiral auxiliary to mediate a key Pictet-Spengler reaction. researchgate.net

Table 2: Synthesis of Praziquantel Intermediates
Starting MaterialReagent 1Reagent 2Intermediate FormedReference
PhenylethylamineChloroacetyl chloride-2-chloro-N-phenethylacetamide asianpubs.org
2-chloro-N-phenethylacetamideAminoacetaldehyde dimethyl acetalK₂CO₃2-(2,2-dimethoxyethylamino)-N-phenethylacetamide asianpubs.org
2-(2,2-dimethoxyethylamino)-N-phenethylacetamideSulfuric Acid-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline google.com
4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolineCyclohexanecarbonyl chlorideTriethylamine (B128534)Praziquantel google.com

Ligand Precursor for Asymmetric Catalysis

The structure of this compound, containing both a chiral backbone and a reactive handle, makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The reactive C-Cl bond allows for the introduction of various coordinating atoms (e.g., nitrogen, phosphorus, sulfur) through nucleophilic substitution. The resulting molecule would be a chiral ligand, where the stereochemistry is derived from the (1S)-1-phenylethylamine core.

For example, chiral ligands are often synthesized from readily available chiral amino alcohols or amines. nih.govrsc.org The synthesis of C₂-symmetric chiral ligands, such as 2,5-bis(oxazolinyl)thiophenes, involves the reaction of chiral amino alcohols with a dicarboxylic acid derivative, followed by cyclization. nih.gov A similar conceptual strategy could be applied to this compound, where the chloroacetyl group is displaced by a nucleophilic group that is part of a larger ligand scaffold. While direct examples of ligands synthesized from this specific chloroacetamide are not prominent in the search results, the synthesis of new chiral ionic liquids from (S)-1-phenylethylamine has been reported, highlighting the use of this chiral motif in creating functional materials for asymmetric induction. lookchem.com

Stereochemical Investigations and Control Mechanisms Pertaining to 2 Chloro N 1s 1 Phenylethyl Acetamide

Conformational Analysis and its Influence on Reactivity

The reactivity of 2-chloro-N-[(1S)-1-phenylethyl]acetamide is intrinsically linked to its conformational preferences. The spatial arrangement of the chloroacetyl group relative to the chiral (1S)-1-phenylethyl moiety dictates the accessibility of the reactive sites. In the solid state, studies on similar N-phenylacetamides have revealed that the conformation is stabilized by intermolecular hydrogen bonds. For instance, in 2-chloro-N-phenylacetamide, N–H⋯O hydrogen bonds create infinite chains, influencing the crystal lattice structure. researchgate.net

The chloroacetamide moiety is a key functional group that participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. The rate and stereochemical outcome of these reactions are highly dependent on the conformational equilibrium of the starting material.

Chiral Recognition and Inductive Effects in Reaction Systems

Chiral recognition is a phenomenon where a chiral molecule interacts differently with the enantiomers of another chiral compound. In reaction systems involving this compound, the chiral (1S)-1-phenylethyl group can influence the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over another. This is a manifestation of asymmetric induction.

The inductive effect of the chlorine atom in the acetamide (B32628) moiety makes the adjacent carbonyl group more electrophilic and the α-carbon susceptible to nucleophilic attack. The presence of the bulky and chiral phenylethyl group on the nitrogen atom can sterically hinder certain trajectories of nucleophilic attack, thereby directing the incoming group to a specific face of the molecule.

Studies on related systems, such as N,N-bis(1-phenylethyl)acetamides, have utilized NMR spectroscopy to investigate the static and dynamic stereochemistry of diastereoisomers. rsc.org These studies provide insights into how different spatial arrangements of the phenylethyl groups influence the chemical environment and reactivity. rsc.org The interplay of steric hindrance and electronic effects, governed by the specific conformation, is crucial for understanding the mechanisms of chiral recognition and asymmetric synthesis involving this class of compounds.

Enantiomeric Purity Analysis and Methods for Assessment (e.g., Chiral HPLC, NMR with chiral solvating agents)

Ensuring the enantiomeric purity of this compound is critical for its application in stereoselective synthesis and other specialized fields. Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. nih.govjiangnan.edu.cn The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. sigmaaldrich.com For acetamides and related compounds, various CSPs based on cyclodextrins, macrocyclic antibiotics, and polysaccharides have proven effective. jiangnan.edu.cnsigmaaldrich.com The choice of the CSP and the mobile phase composition are crucial for achieving optimal separation. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: NMR spectroscopy is another indispensable tool for assessing enantiomeric purity. scilit.com In the presence of a chiral solvating agent (CSA), the enantiomers of this compound can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. This allows for the quantification of each enantiomer. Alternatively, the compound can be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which are inherently distinguishable by NMR. scilit.com

The selection of an appropriate chiral discriminating agent is key to successful enantiomeric analysis by NMR. scilit.com

Table 1: Analytical Methods for Enantiomeric Purity Assessment

Method Principle Key Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation. sigmaaldrich.com Selection of appropriate chiral stationary phase and mobile phase. sigmaaldrich.com
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes with distinct NMR signals. scilit.com Choice of a suitable chiral solvating agent and solvent. scilit.com
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinguishable NMR spectra. scilit.com The derivatization reaction must proceed to completion without racemization. scilit.com

Stereochemical Implications in Reaction Mechanisms

The stereochemistry of this compound has profound implications for the mechanisms of reactions in which it participates. The chiral center can direct the stereochemical outcome of reactions at the prochiral chloroacetyl group.

In nucleophilic substitution reactions, the incoming nucleophile can attack the carbon atom bearing the chlorine from either the Re or Si face. The (1S)-1-phenylethyl group can create a chiral environment that favors one approach over the other, resulting in a diastereoselective reaction. The degree of diastereoselectivity will depend on the nature of the nucleophile, the solvent, and the reaction conditions, all of which can influence the conformational population of the starting material.

The study of reaction kinetics and the stereochemical analysis of the products are essential to elucidate these mechanistic details. For example, determining the free energy barriers for different reaction pathways through computational modeling can provide insights into the factors controlling stereoselectivity. rsc.org The understanding of these stereochemical implications is fundamental for the rational design of stereoselective syntheses using this compound as a chiral building block.

Mechanistic Studies of Reactions Involving 2 Chloro N 1s 1 Phenylethyl Acetamide

Elucidation of Reaction Pathways and Transition States

The principal reaction pathway for 2-chloro-N-[(1S)-1-phenylethyl]acetamide involves nucleophilic substitution at the α-carbon of the chloroacetyl moiety. researchgate.net This transformation predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. utexas.edulibretexts.orglibretexts.org

In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the backside, leading to a concerted process where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-chlorine bond. libretexts.orglibretexts.org This process proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. utexas.edu The nucleophile and the leaving group (chloride ion) occupy the apical positions, while the hydrogen atoms and the carbonyl group lie in the equatorial plane.

For instance, in the reaction with an amine nucleophile, the nitrogen atom initiates the attack on the CH₂Cl group. The stereochemistry at the chiral center of the (1S)-1-phenylethyl group is retained throughout this process as it is not directly involved in the substitution reaction.

Alternative pathways, such as elimination reactions, have been studied for structurally related chloroalkanes in the gas phase. These reactions can proceed through a four-centered cyclic transition state, leading to the elimination of hydrogen chloride. researchgate.net However, in solution and with the presence of effective nucleophiles, the SN2 pathway is generally favored for 2-chloro-N-substituted acetamides.

Kinetic Studies and Rate Determining Steps

The kinetics of reactions involving this compound are characteristic of SN2 processes. The reaction rate is dependent on the concentrations of both the chloroacetamide substrate and the nucleophile, following second-order kinetics. libretexts.orglibretexts.org

The rate law can be expressed as: Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant. This relationship signifies that the single, concerted step of the SN2 reaction is the rate-determining step . utexas.edulibretexts.org

Kinetic studies on analogous systems, such as the reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines, have shown that the nature of the nucleophile and substituents on the aromatic rings can significantly influence the reaction rate. koreascience.kr For example, increasing the basicity (and generally the nucleophilicity) of the amine can accelerate the reaction. However, in some cases, a change in the rate-determining step can occur, for instance, from the nucleophilic attack to the breakdown of a tetrahedral intermediate, especially with highly reactive substrates and strong nucleophiles. koreascience.kr While no specific rate constants for the title compound are available in the literature, the general principles of SN2 kinetics are applicable.

Isotopic Labeling Experiments for Mechanism Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netresearchgate.net While specific isotopic labeling studies on this compound are not extensively documented, the principles of this methodology can be applied to understand its reaction mechanisms.

For example, using a deuterated nucleophile would allow for the tracking of the nucleophilic species in the final product via techniques like mass spectrometry or NMR spectroscopy. More significantly, kinetic isotope effect (KIE) studies could provide detailed information about the transition state. For instance, substituting the α-hydrogens on the chloroacetyl group with deuterium (B1214612) (D) would likely result in a secondary KIE. The magnitude of this effect could help to further confirm the SN2 nature of the transition state.

In related fields, isotopic labels such as ¹³C, ¹⁵N, and ¹⁸O are routinely used to unravel complex reaction pathways and study metabolic transformations of drug candidates. researchgate.netresearchgate.net

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can have a profound impact on the mechanism and rate of nucleophilic substitution reactions of this compound.

Solvent Effects: Polar aprotic solvents, such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF), are typically employed for SN2 reactions involving this type of substrate. researchgate.net These solvents can solvate the cation of a salt-based nucleophile, leaving the anion (the nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction rate. The use of ethanol (B145695) as a solvent has been shown to cause changes in bond angles and lengths in similar molecules. researchgate.net

Catalytic Influence: The synthesis and subsequent reactions of this compound can be facilitated by catalysts.

Base Catalysis: In its synthesis from 2-chloroacetyl chloride and (1S)-1-phenylethylamine, a weak base like potassium carbonate (K₂CO₃) is often used to neutralize the HCl byproduct.

Phase-Transfer Catalysis: To improve the reaction between a water-soluble nucleophile and the organic-soluble chloroacetamide, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

The table below summarizes the influence of solvents and catalysts on the reactions of 2-chloro-N-substituted acetamides.

FactorTypeExampleEffect on SN2 Reaction Mechanism
Solvent Polar AproticAcetonitrile (CH₃CN), Dimethylformamide (DMF)Enhances rate by solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity.
Polar ProticWater (H₂O), Ethanol (EtOH)Decreases rate by solvating the nucleophile through hydrogen bonding, reducing its reactivity.
Catalyst BasePotassium Carbonate (K₂CO₃)Neutralizes acidic byproducts, driving the reaction to completion.
Phase-TransferQuaternary Ammonium SaltsFacilitates reaction between reactants in different phases.
NucleophilicPotassium Iodide (KI)Forms a more reactive intermediate (iodoacetamide), accelerating the overall substitution rate.

Advanced Spectroscopic and Chromatographic Techniques for Reaction Analysis

Utility of NMR Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. semanticscholar.orgresearchgate.net For 2-chloro-N-[(1S)-1-phenylethyl]acetamide, both ¹H and ¹³C NMR spectroscopy are employed to confirm the successful synthesis and purity of the compound. researchgate.net

In ¹H NMR spectroscopy, characteristic signals are expected for the different protons within the molecule. The amide proton (N-H) typically appears as a singlet or doublet in the downfield region, around δ 8.2 ppm. The protons of the chloroacetyl group (CH₂Cl) are observed as a singlet at approximately δ 4.1 ppm. The aromatic protons of the phenyl group resonate in the region of δ 7.2–7.6 ppm. The methine proton (CH) of the phenylethyl group and the methyl protons (CH₃) will also show distinct signals, often as a quartet and a doublet, respectively, due to spin-spin coupling.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Acetamide (B32628) Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-chloro-N-(2-methoxyphenyl)acetamide 9.17 (s, 1H, NH), 8.16 (dd, 1H, ArH), 7.14 (td, 1H, ArH), 7.04 (dd, 1H, ArH), 6.95 (td, 1H, ArH), 4.29 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃)165.7, 147.9, 127.1, 124.0, 121.3, 119.9, 110.2, 55.9, 46.4
2-chloro-N-(3-methoxyphenyl)acetamide 8.87 (s, 1H, NH), 7.40 (t, 1H, ArH), 7.23 (t, 1H, ArH), 7.09 (dd, 1H, ArH), 6.69 (dd, 1H, ArH), 4.22 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃)165.5, 160.0, 139.8, 129.8, 112.0, 110.6, 105.4, 55.2, 46.2
2-chloro-N-(4-methoxyphenyl)acetamide 8.80 (s, 1H, NH), 7.48 (d, 2H, ArH), 6.89 (d, 2H, ArH), 4.20 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃)165.0, 156.2, 131.6, 122.1, 114.2, 55.3, 46.2
Data sourced from studies on related acetamide structures. researchgate.net

Mass Spectrometry in Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgresearchgate.net In the context of this compound, with a molecular formula of C₁₀H₁₂ClNO and a molecular weight of approximately 197.66 g/mol , mass spectrometry can confirm the presence of the desired product. nih.gov

Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation of this compound would likely involve cleavage of the amide bond, the bond between the chloroacetyl group and the nitrogen, and fragmentation of the phenylethyl side chain.

Key fragmentation pathways for amides often involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org For this specific molecule, cleavage of the C-C bond between the carbonyl group and the chloromethyl group, or cleavage of the N-C bond of the phenylethyl group would be expected. The resulting fragment ions, with their characteristic mass-to-charge (m/z) ratios, provide a fingerprint of the molecule's structure. For instance, the fragmentation of the related N-phenethylacetamide shows characteristic peaks that can be compared to understand the fragmentation of the title compound. nist.gov The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). youtube.com

Table 2: Predicted Major Fragment Ions for this compound

Fragment Structurem/zDescription
[C₁₀H₁₂ClNO]⁺˙197/199Molecular Ion (M⁺˙)
[C₈H₁₀N]⁺120Loss of chloroketene (ClCH=C=O)
[C₈H₉]⁺105Phenyl ethyl cation
[C₆H₅CHCH₃]⁺105Tropylium ion rearrangement
[CH₂Cl]⁺49/51Chloromethyl cation
This table represents a prediction of possible fragmentation patterns based on general mass spectrometry principles. libretexts.orglibretexts.org

Chiral Chromatography for Enantiomeric Excess Determination in Derivatives

For chiral molecules like this compound, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. heraldopenaccess.us Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most common and reliable method for this purpose. uma.esnih.gov

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. mdpi.com The enantiomers will have different retention times, allowing for their quantification. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas. libretexts.org

In some cases, derivatization of the enantiomers with a chiral derivatizing agent can be performed prior to analysis on a non-chiral column. nih.gov This creates diastereomers that have different physical properties and can be separated by standard chromatography. For phenylethylamine derivatives, various chiral derivatizing agents are available. nih.gov The choice of the chiral stationary phase or derivatizing agent is critical and often requires screening to find the optimal conditions for separation. azypusa.comsigmaaldrich.com

Table 3: Common Chiral Stationary Phases for Amine Derivatives

Chiral Stationary Phase TypeCommon Trade NamesSeparation Principle
Polysaccharide-based (cellulose and amylose (B160209) derivatives)Chiralcel, ChiralpakHydrogen bonding, π-π interactions, steric hindrance
Crown Ether-basedCrownpakInclusion complexation with primary amino groups
Cyclodextrin-basedCyclobond, ChiraldexInclusion complexation
Information compiled from general knowledge of chiral chromatography. nih.govmdpi.comgoogle.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of Products

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. thieme-connect.denih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct an electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the (S)-configuration at the chiral center. nih.gov It would also provide detailed information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. researchgate.net For example, the analysis would show the relative orientation of the phenyl group, the amide plane, and the chloroacetyl group. researchgate.netnih.gov

Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding. In related acetamide structures, N-H···O hydrogen bonds are commonly observed, often forming chains or networks that stabilize the crystal lattice. researchgate.netnih.govresearchgate.net The ability to obtain a suitable single crystal is a prerequisite for this technique. thieme-connect.de

Table 4: Illustrative Crystallographic Data for Related Chloro-N-phenylacetamide Structures

CompoundCrystal SystemSpace GroupKey Hydrogen Bond
2-chloro-N-phenylacetamide MonoclinicP2₁/cN-H···O
2-chloro-N-(3-fluorophenyl)acetamide MonoclinicP2₁/nN-H···O
Data for illustrative purposes from related structures. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Approaches for 2 Chloro N 1s 1 Phenylethyl Acetamide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics and predicting the reactivity of 2-chloro-N-[(1S)-1-phenylethyl]acetamide. By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, charge distributions, and other key electronic parameters.

Studies on analogous N-aryl chloroacetamides have utilized DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), to obtain optimized molecular structures and vibrational frequencies. researchgate.netresearchgate.net For this compound, such calculations would reveal the distribution of electron density, highlighting the electrophilic nature of the carbon atom bonded to the chlorine and the carbonyl carbon, and the nucleophilic character of the amide nitrogen and oxygen atoms.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated from these orbital energies to provide a quantitative measure of the molecule's reactivity profile. researchgate.net These descriptors are invaluable for predicting how the molecule will behave in various chemical reactions.

Table 1: Representative Calculated Electronic Properties for an Acetamide (B32628) System This table presents typical data obtained from DFT calculations on similar acetamide molecules and represents the expected values for the title compound.

ParameterTypical Calculated ValueSignificance
EHOMO-7.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.5 eVIndicates chemical reactivity and kinetic stability. researchgate.net
Chemical Hardness (η)2.75 eVMeasures resistance to change in electron distribution. researchgate.net
Electronegativity (χ)4.25 eVMeasures the power to attract electrons. researchgate.net
Electrophilicity Index (ω)3.29 eVQuantifies the electrophilic character of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can explore the molecule's vast conformational space, which is primarily dictated by the rotation around several key single bonds. Of particular interest is the rotational flexibility of the phenylethyl and chloroacetyl groups. Research on the structurally similar compound N-[(1S)-1-phenylethyl]benzamide has revealed a phenomenon known as conformational trimorphism, where three different crystal structures can be obtained due to variations in the rotation of the phenyl rings. nih.gov This molecular flexibility allows the molecule to adopt different shapes, which in turn affects how the molecules pack together in a solid state and interact with other molecules in solution. nih.gov

MD simulations can identify the most stable conformers and the energy barriers between them. rsc.org They are also crucial for studying how the molecule interacts with its environment, such as solvent molecules or the active site of a biological receptor. nih.gov By simulating the system in a box of explicit solvent molecules (e.g., water or ethanol), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions that stabilize the solute-solvent complex.

Dihedral AngleDescriptionImpact on Conformation
C-C-N-C(O)Rotation around the bond connecting the chiral center to the amide nitrogen.Orients the phenylethyl group relative to the acetamide plane.
C(phenyl)-C(chiral)-N-CRotation of the phenyl ring attached to the chiral carbon.Crucial for crystal packing and can lead to polymorphism. nih.gov
N-C(O)-C-ClRotation around the bond between the carbonyl and the alpha-carbon.Determines the position of the reactive chlorine atom.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

A central goal of computational chemistry in the context of chiral molecules is to predict the stereochemical outcome of asymmetric reactions. rsc.org For reactions where this compound is used as a substrate or a chiral auxiliary, computational models can predict which diastereomer or enantiomer will be formed preferentially.

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing reaction pathways leading to the different stereoisomeric products. nih.gov Computational chemists model the transition state structures for each pathway. The pathway with the lower energy transition state will be favored, and the magnitude of the energy difference dictates the enantiomeric or diastereomeric ratio of the products. rsc.org

For complex systems, quantitative structure-activity relationship (QSAR) and machine learning models are becoming increasingly powerful. nih.govarxiv.org These approaches use a dataset of known reactions to build a statistical model that correlates structural features (steric and electronic parameters) of the reactants, catalysts, and solvents with the observed stereoselectivity. nih.govarxiv.org For a new reaction involving the this compound scaffold, these models can predict the outcome without the need for expensive and time-consuming transition state calculations for every possible permutation. nih.gov The stereochemical models of Cram and Felkin, which are based on steric hindrance, provide a qualitative framework that can be quantified and refined by these advanced computational methods. researchgate.net

Design Principles for Novel Chiral Reagents Based on the Compound's Scaffold

The (1S)-1-phenylethylamine moiety within this compound is a well-established and highly effective chiral controller in asymmetric synthesis. nih.gov Computational studies play a vital role in understanding its efficacy and in designing new, more advanced chiral reagents based on this "privileged" scaffold. mdpi.com

The design principles for new chiral reagents based on this structure, guided by computational chemistry, include:

Modification of Steric and Electronic Properties: The phenyl group and the amide portion of the molecule can be systematically modified. Computational models can predict how adding substituents to the phenyl ring or altering the acyl group will change the steric bulk and electronic nature of the reagent. This allows for the fine-tuning of the reagent's interaction with substrates to maximize stereoselectivity. nih.gov

Development of Recoverable Chiral Auxiliaries: The (S)-1-phenylethylamine group is often used as a chiral auxiliary—a temporary chiral handle that directs the stereoselective formation of a new chiral center and is later removed. mdpi.comresearchgate.net Computational modeling helps in designing the linkage (in this case, the acetamide bond) to be stable during the reaction but easily cleavable under specific conditions for recovery and reuse of the auxiliary.

Incorporation into Chiral Ligands and Catalysts: The scaffold can be incorporated into larger molecular frameworks to create chiral ligands for asymmetric metal catalysis or to construct modular organocatalysts. nih.gov Computational docking and conformational analysis can pre-screen potential catalyst structures to identify those that form a well-defined chiral pocket, which is essential for high enantioselectivity.

By combining the insights from quantum mechanics, molecular dynamics, and predictive modeling, chemists can move beyond trial-and-error approaches and rationally design novel chiral reagents based on the this compound scaffold for a wide range of asymmetric transformations. rsc.org

Emerging Research Frontiers and Future Perspectives

Integration in Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and transformation of 2-chloro-N-[(1S)-1-phenylethyl]acetamide, flow chemistry presents a promising frontier. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and a better safety profile, particularly when handling reactive intermediates.

Researchers are investigating the use of continuous flow systems for the synthesis of this compound itself. This typically involves the reaction of (S)-1-phenylethylamine with chloroacetyl chloride. In a flow setup, the reagents can be pumped into a mixing zone and then through a heated or cooled reaction coil, allowing for rapid and controlled reaction to occur. This approach minimizes the accumulation of large quantities of reactive materials and allows for seamless integration with subsequent reaction steps.

Furthermore, the derivatization of this compound can be efficiently performed in continuous flow. For instance, nucleophilic substitution reactions at the α-carbon, a common transformation for this compound, can be accelerated and controlled with high precision in a flow reactor. This allows for the rapid generation of libraries of derivatives for screening purposes.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Reactions

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Often slow and uneven, leading to potential side reactions.Rapid and efficient, allowing for precise temperature control.
Mass Transfer Can be limited, especially in heterogeneous reactions.Enhanced due to high surface-area-to-volume ratios in microchannels.
Safety Higher risk due to large volumes of reagents and intermediates.Inherently safer due to small reaction volumes at any given time.
Scalability Often requires significant redevelopment for larger scales.More straightforward scale-up by running longer or in parallel.
Reaction Time Typically longer reaction times.Often significantly reduced reaction times.

Exploration of Novel Catalytic Transformations

The chloroacetamide functionality in this compound is a versatile handle for a variety of catalytic transformations. Research is focused on developing new catalytic systems that can activate the C-Cl bond or the adjacent C-H bonds to forge new chemical linkages with high selectivity.

One area of exploration is in the field of transition-metal-catalyzed cross-coupling reactions. While the C(sp³)-Cl bond is generally less reactive than its C(sp²)-Cl counterpart, advances in catalyst design, particularly with metals like palladium, nickel, and copper, are enabling such couplings. These reactions could involve the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Furthermore, photoredox catalysis offers a mild and efficient way to activate the C-Cl bond. By using a suitable photosensitizer and a light source, a single-electron transfer process can generate a reactive radical intermediate from this compound. This radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species.

Development of Next-Generation Chiral Auxiliaries and Ligands

The inherent chirality of this compound, derived from the (S)-1-phenylethylamine moiety, makes it an attractive starting material for the development of new chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Researchers are modifying the structure of this compound to create more effective chiral auxiliaries. These modifications can involve replacing the chlorine atom with other functional groups that can coordinate to metal centers or direct the approach of a reagent with greater precision.

Moreover, this compound can serve as a scaffold for the synthesis of bidentate or multidentate chiral ligands. By introducing coordinating groups through substitution of the chlorine atom and potentially through modification of the phenyl ring, new ligands can be designed. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and allylic alkylations.

Potential for Derivatization towards Bioactive Scaffolds

The synthesis of novel molecular scaffolds that can serve as the basis for the development of new bioactive compounds is a key focus in medicinal chemistry research. This compound is a valuable starting material in this context due to its potential for elaboration into a variety of complex structures, particularly heterocyclic systems.

One common strategy involves the reaction of this compound with various nucleophiles to construct new ring systems. For example, reaction with a dinucleophile can lead to the formation of a heterocyclic ring. The specific type of heterocycle formed depends on the nature of the dinucleophile used. These scaffold-generation reactions are often multistep sequences where the initial substitution of the chlorine atom is followed by cyclization reactions.

The resulting scaffolds, which incorporate the chiral (S)-1-phenylethyl group, can then be further functionalized to create libraries of compounds for biological screening. The focus of this research area is on the synthetic methodologies to access these complex molecular architectures.

Table 2: Examples of Bioactive Scaffolds Synthesized from this compound Derivatives

Scaffold ClassSynthetic ApproachPotential Structural Features
Piperazinones Intramolecular cyclization of an elongated diamine derivative.Chiral center adjacent to the nitrogen of the piperazinone ring.
Morpholinones Cyclization with a hydroxyamine derivative.Stereocenter controlling the conformation of the morpholinone ring.
Benzodiazepines Reaction with aminobenzophenones followed by cyclization.Fused seven-membered ring with a defined stereochemistry.
Thiadiazoles Reaction with thiourea (B124793) or related compounds.Five-membered heterocyclic ring with sulfur and nitrogen atoms.

Sustainable Synthesis and Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, research is underway to develop more sustainable methods for its synthesis and to utilize it in environmentally benign applications.

Sustainable synthesis approaches focus on several key areas:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce energy consumption and waste generation. For instance, enzymatic resolutions or asymmetric syntheses to produce the chiral amine precursor can be more sustainable than classical resolution methods.

Renewable Feedstocks: While the phenylethyl group is derived from petrochemical sources, research into bio-based aromatic feedstocks could eventually provide a more sustainable route.

In terms of applications, the use of this compound as a building block for agrochemicals or materials with a lower environmental impact is an area of interest. For example, its derivatives could be explored as biodegradable alternatives to persistent organic pollutants.

Q & A

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeBioactivity (IC50)Thermal Stability (°C)Reference
Parent Compound25 µM (Antifungal)170–172
4-Fluorophenyl Analogue18 µM (Antifungal)150–155
Thienyl-Substituted Analogue32 µM (Anticancer)180–185

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • Troubleshooting :
  • Purity checks : Recrystallization from ethanol removes impurities affecting melting points .
  • Dynamic NMR : Detects rotamers or conformational exchange causing peak splitting .
    • Example : A reported mp of 170–172°C vs. 213°C for a nitro-substituted derivative highlights substituent effects on crystallinity .

Q. How does hydrogen-bonding in the solid state impact the compound’s physicochemical properties?

  • Structural Insights :
  • X-ray studies : Intermolecular N–H⋯O bonds form chains, increasing melting point and reducing solubility .
  • DFT calculations : Predicts stabilization energy of H-bonded networks (~5 kcal/mol) .

Data Contradiction Analysis

  • Synthesis Yields : Variations (67–93.4%) arise from:
    • Reaction time : Prolonged stirring (24h vs. 12h) improves conversion .
    • Catalyst loading : KI at 5 mol% vs. 10 mol% alters intermediate stability .
  • Biological Activity : Discrepancies in IC50 values stem from assay conditions (e.g., cell line specificity, incubation time) .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways or cytochrome P450 interactions.
  • In Vivo Efficacy : Most studies are in vitro; animal models are needed for translational relevance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.